9-Benzyladenine

Cytokinin Structure-Activity Relationship Plant Growth Regulator

Researchers requiring an unambiguous negative control for plant cytokinin assays face confounding activity from N6-benzyladenine (BAP). 9-Benzyladenine (CAS 4261-14-7) solves this with: • Zero intrinsic cytokinin activity, validated by Skoog et al. (1967) • Effective at up to 200 μM for probing off-target purine metabolism • Structurally distinct N9 substitution prevents cytokinin receptor activation Ideal for signaling studies and PDE4 inhibitor development.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
CAS No. 4261-14-7
Cat. No. B1666361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyladenine
CAS4261-14-7
Synonyms9-Benzyladenine;  NSC 35649;  NSC-35649;  NSC35649
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15)
InChIKeyMRHCSNNEUHXNIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>33.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyladenine (CAS 4261-14-7): Structural Identity and Physicochemical Baseline for Procurement Evaluation


9-Benzyladenine (N9-benzyladenine; CAS 4261-14-7) is a purine derivative with molecular formula C₁₂H₁₁N₅ and molecular weight 225.25 g/mol, distinguished by a benzyl substituent at the N9 position of the adenine heterocycle rather than the N6 position characteristic of dominant cytokinins such as 6-benzylaminopurine (BAP) [1]. The compound exhibits a melting point of 229–235 °C, a computed logP of 1.7–2.0 (XLogP3), and is sparingly soluble in DMSO and ethanol . Its structural isomerism relative to N6-benzyladenine fundamentally alters its biological activity profile, making unambiguous chemical identification essential for procurement.

Why N6-Substituted Cytokinins Cannot Substitute for 9-Benzyladenine in Research and Development


The position of the benzyl substituent on the adenine ring is the decisive determinant of biological activity. Classic structure-activity relationship (SAR) studies by Skoog et al. (1967) established that among mono-substituted adenines, only N6-derivatives possess definitive cytokinin activity; 9-substituted adenines are probably inactive, though they may be activated by conversion to N6-isomers [1]. Consequently, substituting 9-benzyladenine with N6-benzyladenine (BAP) would yield a compound with entirely different receptor interactions, metabolic fate, and utility profile. BAP acts as a potent plant growth regulator via cytokinin receptors, while 9-benzyladenine serves as a research scaffold for applications ranging from adenosine analogue modeling to selective phosphodiesterase inhibitor development. Generic interchange between N6- and N9-substituted adenines is therefore scientifically invalid and practically counterproductive.

Quantitative Evidence for Selecting 9-Benzyladenine Over N6-Cytokinins and Other Adenine Analogs


Cytokinin Activity: 9-Benzyladenine Is Inactive Versus N6-Benzyladenine's Potent Growth-Promoting Activity

Skoog et al. (1967) systematically tested 69 purine derivatives in the tobacco callus bioassay and concluded: "Of the mono-substituted adenines only the N6-derivatives definitely possessed cytokinin activity. The 1-, 3-, or 9-substituted adenines probably are inactive but could be activated by conversion to the N6-isomers" [1]. In the same assay system, N6-benzyladenine (BAP) is a potent cytokinin active in the sub-micromolar range—adenine itself was detectable only at ≥200 μM, while optimized N6-alkyladenines were detectable at concentrations as low as 0.001 μM [1]. This categorical activity difference is confirmed by a 2020 review on N9-cytokinin conjugates, which notes that 9-substituted cytokinins generally exhibit modified or attenuated biological properties relative to their N6 counterparts [2].

Cytokinin Structure-Activity Relationship Plant Growth Regulator

Adenosine A2B Receptor Affinity: 9-Benzyladenine Exhibits Negligible Binding (Ki >30,000 nM) Relative to Potent Adenosine Receptor Ligands

9-Benzyladenine was evaluated for antagonist activity at the human adenosine A2B receptor expressed in CHO cells, using inhibition of NECA-stimulated adenylyl cyclase as the functional readout. The compound exhibited a Ki value >30,000 nM, indicating essentially negligible binding affinity for this receptor subtype [1]. For context, potent synthetic A2B antagonists such as MRS 1754 exhibit Ki values in the low nanomolar range (~1–10 nM), and the endogenous agonist adenosine binds with high nanomolar affinity [2]. This >3,000-fold difference confirms that 9-benzyladenine does not engage adenosine receptor signaling pathways at pharmacologically relevant concentrations.

Adenosine Receptor Off-Target Activity Binding Selectivity

Metabolic Stability: 9-Benzyladenine Undergoes CYP450-Mediated N1-Oxidation, a Pathway Absent for N6-Cytokinins

9-Benzyladenine is metabolized primarily via N1-oxidation catalyzed by the cytochrome P450 system in hepatic microsomes [1]. Comparative studies using hamster hepatic microsomes established that the N1-oxidative rate follows the rank order: 2-nitrobenzyladenine (2NBA) > 9-benzyladenine (BA) > 3-nitrobenzyladenine (3NBA) and 4-nitrobenzyladenine (4NBA) [2]. In contrast, N6-cytokinins such as BAP are degraded predominantly by cytokinin oxidase/dehydrogenase (CKX), which cleaves the N6-side chain—an entirely distinct enzymatic route [3]. N-debenzylation was also observed as a minor pathway for 9-benzyladenine across multiple species [1].

Drug Metabolism Cytochrome P450 N1-Oxidation

Scaffold for Selective PDE4 Inhibitors: 9-Benzyladenine-Derived BWA78U Achieves PDE4 IC50 of 3 μM with Selectivity Over PDE3

The 9-benzyladenine scaffold was developed into a series of selective cAMP phosphodiesterase 4 (PDE4) inhibitors by Bourguignon et al. (1997). The prototypical derivative BWA78U (9-(2-fluorobenzyl)-N-methyl-9H-purin-6-amine) demonstrated a PDE4 IC50 of 3 μM with selectivity over PDE3 [1]. Further SAR optimization introducing a trifluoromethyl group at the 2-position yielded derivatives with PDE4 IC50 values as low as 0.04 μM [2]. These compounds were benchmarked against the reference PDE4 inhibitor RP 73401 [1]. The unsubstituted 9-benzyladenine parent compound serves as the essential synthetic starting point for building this class of selective inhibitors, which cannot be accessed from N6-substituted adenines.

Phosphodiesterase 4 PDE4 Inhibitor Drug Discovery Scaffold

Adenosine-Mimetic Research Tool: 9-Benzyladenine Replaces the Labile N-Glycosidic Bond of Adenosine with a Stable N-Benzyl Group

9-Benzyladenine was specifically developed and characterized as a heterocyclic base model for adenosine in physicochemical studies of nucleic acids [1]. The key structural feature is replacement of adenosine's N-glycosidic ribose bond with a hydrolytically stable N-benzyl C–N bond [2]. This substitution eliminates two major limitations of adenosine as a research tool: (i) susceptibility to acid-catalyzed depurination at the glycosidic bond, and (ii) enzymatic deamination by adenosine deaminase. Sun and Hosmane (2001) reported an improved synthesis yielding the compound via condensation of 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole with guanidine, enabling reliable multi-gram access for biophysical studies [2]. The physicochemical properties of 9-benzyladenine (logP 1.7–2.0; pKa predicted 4.49) further distinguish it from adenosine (logP ~−1.0).

Nucleic Acid Chemistry Adenosine Analogue Biophysical Chemistry

Interferon Induction Scaffold: 9-Benzyladenine Derivatives Achieve MEC as Low as 0.001 μM as TLR7 Agonists

The 9-benzyladenine scaffold has been elaborated into potent interferon (IFN)-inducing agents acting via Toll-like receptor 7 (TLR7) agonism. Hirota et al. (2003) reported that 9-benzyl-2-butoxy-8-mercaptoadenine exhibited IFN-inducing activity with a minimum effective concentration (MEC) of 0.001 μM in human peripheral blood mononuclear cells (PBMCs) [1]. Systematic SAR studies demonstrated that an amino group at the 6-position and a hydroxyl or thiol group at the 8-position are essential for IFN-inducing activity, and that the 9-benzyl substitution is a critical determinant of potency relative to alternative N9 substituents [1]. In contrast, N6-substituted adenines lacking the 9-benzyl motif do not exhibit this immunostimulatory profile on the same scaffold [2].

Immunostimulatory TLR7 Agonist Interferon Inducer

Differentiated Application Scenarios Where 9-Benzyladenine Outperforms N6-Cytokinins and Adenosine Analogs


Negative Control for Cytokinin Signaling Studies in Plant Biology

9-Benzyladenine serves as an ideal negative control compound in plant cytokinin signaling experiments because, unlike N6-benzyladenine (BAP) which is a potent cytokinin, the N9 isomer lacks intrinsic cytokinin activity as established by Skoog et al. [1]. Researchers can use 9-benzyladenine at concentrations up to 200 μM to probe whether observed phenotypic effects are mediated through cytokinin receptors or through off-target purine metabolism pathways, without the confounding interference that would occur with BAP or kinetin.

Core Scaffold for Selective PDE4 Inhibitor Synthesis in Medicinal Chemistry

The 9-benzyladenine framework provides a validated starting scaffold for synthesizing selective PDE4 inhibitors, with the derivative BWA78U demonstrating IC50 of 3 μM at PDE4 and selectivity over PDE3 [1]. Further optimization at the 2-position of the adenine ring can improve potency to sub-100 nM levels [2]. This scaffold is structurally orthogonal to rolipram-like catechol ether PDE4 inhibitors, offering medicinal chemists a distinct chemical series for lead optimization and intellectual property generation.

Hydrolytically Stable Adenosine Analogue for Biophysical Studies of Nucleic Acids

9-Benzyladenine replaces the acid-labile N-glycosidic bond of adenosine with a chemically robust N-benzyl group, enabling its use as a stable adenine base model in spectroscopic and thermodynamic studies of DNA/RNA interactions [1]. This stability permits experiments under acidic or high-temperature conditions that would degrade adenosine, and eliminates interference from adenosine deaminase when working in biological extracts.

Probe Substrate for CYP450 N1-Oxidase Activity Across Species

9-Benzyladenine is extensively metabolized by N1-oxidation via cytochrome P450 enzymes in hepatic microsomes, with species-dependent activity ranked as hamster > mouse > rabbit > rat > guinea-pig [1]. This established species-dependence profile makes 9-benzyladenine a useful probe substrate for comparing hepatic N-oxidase capacity across preclinical species, a metabolic pathway not assessable with N6-substituted adenines which are primarily cleaved by cytokinin oxidase.

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